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Compound of Interest

2-Chloro-3,5-
Compound Name:

dimethylbenzaldehyde
CAS No.: 125340-12-7
Cat. No.: B1602165

Get Quote
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Strategic Pharmacophore & Synthetic Intermediate in Drug Discovery

Part 1: Executive Summary & Chemical Identity

2-Chloro-3,5-dimethylbenzaldehyde (CAS 125340-12-7) is a specialized aromatic aldehyde
serving as a critical building block in the synthesis of complex heterocyclic pharmaceutical
agents. Unlike generic reagents, this compound offers a unique substitution pattern—a chlorine
atom at the ortho position combined with two methyl groups. This configuration provides steric
bulk and lipophilic modulation, exploiting the "Magic Chloro" effect to enhance the metabolic
stability and potency of downstream drug candidates, particularly in antiviral (HEPT analogs)
and oncology (ALDH inhibitors) pipelines.

Chemical Identity Table

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1602165#bc-rfq
https://www.benchchem.com/product/b1602165/docs?utm_src=pdf-body#technical-monograph-2-chloro-3-5-dimethylbenzaldehyde-cas-125340-12-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

CAS Number 125340-12-7

IUPAC Name 2-Chloro-3,5-dimethylbenzaldehyde
Molecular Formula CoHoCIO

Molecular Weight 168.62 g/mol

SMILES CC1=CC(C)=C(Cl)C(C=0)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Chloroform, Methanol,

Dichloromethane

2-8°C (Inert atmosphere recommended to
Storage S
prevent oxidation)

Part 2: Physicochemical Properties & Stability

Understanding the physical behavior of CAS 125340-12-7 is prerequisite for reproducible
synthesis.

 Lipophilicity & Bioavailability: The presence of the chlorine atom significantly increases the
logP compared to the non-halogenated parent. This allows derived pharmacophores to
penetrate lipid bilayers more effectively, a crucial trait for CNS-targeting drugs.

o Reactivity Profile:

o Electrophilicity: The aldehyde carbonyl is activated by the electron-withdrawing chlorine at
the ortho position, making it highly reactive toward nucleophiles (amines, active
methylenes).

o Oxidation Sensitivity: Like most benzaldehydes, it is prone to autoxidation to 2-chloro-3,5-
dimethylbenzoic acid upon air exposure. Storage under nitrogen or argon is mandatory for
maintaining high purity (>98%).

Part 3: Synthesis & Manufacturing Pathways

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High-purity synthesis of CAS 125340-12-7 typically follows two primary routes. The choice
depends on scale and available starting materials.[1]

Route A: Selective Oxidation (Laboratory Scale)

This method is preferred for research due to mild conditions and high functional group
tolerance.

e Precursor: (2-Chloro-3,5-dimethylphenyl)methanol.
» Reagent: Activated Manganese Dioxide (MnOz2) or Pyridinium Chlorochromate (PCC).

e Mechanism: Selective oxidation of the benzylic alcohol to the aldehyde without over-
oxidation to the carboxylic acid.[1]

Route B: Vilsmeier-Haack Formylation (Industrial Scale)

e Precursor: 2-Chloro-1,3-dimethylbenzene (2-Chloro-m-xylene).
e Reagents: Phosphorus Oxychloride (POCIs) + Dimethylformamide (DMF).

o Mechanism: Electrophilic aromatic substitution.[1] The directing effects of the methyl groups
and the chlorine atom favor formylation at the open ortho position relative to the methyls,
though isomer separation may be required.

Visualization: Synthesis Workflow
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Figure 1: Dual synthetic pathways for CAS 125340-12-7, highlighting laboratory vs. industrial
strategies.

Part 4: Pharmacology & Applications in Drug
Discovery

This molecule is not a drug itself but a "privileged scaffold" generator. Its structural features
enable the synthesis of diverse bioactive libraries.

Antiviral Agents (HEPT Analogs)

Substituted benzaldehydes are key intermediates in synthesizing HEPT (1-[(2-
hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs, which are potent Non-Nucleoside
Reverse Transcriptase Inhibitors (NNRTISs) for HIV-1 treatment.

¢ Role: The 2-chloro-3,5-dimethylphenyl moiety mimics the hydrophobic pocket binding
domain of the viral reverse transcriptase enzyme. The chlorine atom fills a specific
hydrophobic cleft, increasing binding affinity (ICso reduction).

ALDH1AS3 Inhibitors (Oncology)

Recent research identifies benzyloxybenzaldehyde derivatives as selective inhibitors of
Aldehyde Dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker associated with
chemotherapy resistance.

e Mechanism: Condensation of CAS 125340-12-7 with hydrazine or amine scaffolds creates
inhibitors that block the catalytic activity of ALDH1A3, potentially sensitizing resistant tumors
to standard treatments.

Heterocyclic Synthesis (Schiff Bases)

The aldehyde group readily condenses with primary amines to form Schiff bases (imines),
which are precursors to:

¢ Quinazolines: Kinase inhibitors.
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* Benzimidazoles: Anthelmintic and antifungal agents.

Visualization: Downstream Reactivity Logic
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Figure 2: Divergent synthesis pathways utilizing the aldehyde functionality for drug discovery.

Part 5: Experimental Protocols
Protocol 1: Standard Schiff Base Condensation

Objective: To synthesize a bioactive imine intermediate for heterocyclic library generation.

Reagents:

CAS 125340-12-7 (1.0 eq)

Ethanol (anhydrous)

Primary Amine (e.g., Aniline derivative) (1.0 eq)

Glacial Acetic Acid (Catalytic amount, 2-3 drops)
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Procedure:

Dissolution: Dissolve 1.0 mmol of CAS 125340-12-7 in 10 mL of absolute ethanol in a round-

bottom flask.
» Addition: Add 1.0 mmol of the target primary amine.

o Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing
electrophilicity.

o Reflux: Heat the mixture to reflux (approx. 78°C) for 3—6 hours. Monitor progress via TLC
(Mobile phase: Hexane/Ethyl Acetate 4:1).

« |solation: Cool the mixture to room temperature. The Schiff base often precipitates as a solid.

« Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from
ethanol/water if necessary.

Validation:

» IR Spectroscopy: Disappearance of the C=0 stretch (~1690 cm~1!) and appearance of the
C=N stretch (~1620 cm™1).

e 1H NMR: Appearance of the azomethine proton singlet (—CH=N-) typically around 8.3-8.8
ppm.

Part 6: Safety & Regulatory (MSDS Highlights)

Signal Word: WARNING
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Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[2]
o Causes serious eye irritation.
Eye Irritation H319
[2]
May cause respiratory
STOT-SE H335

irritation.[2]

Handling Precaution: Always handle in a fume hood. The compound is an irritant to mucous
membranes. In case of contact with eyes, rinse immediately with plenty of water for 15 minutes
and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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